molecular formula C11H16BrN5S B4342549 N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE

Cat. No.: B4342549
M. Wt: 330.25 g/mol
InChI Key: WJDKAALVQNHEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE is a chemical compound with a molecular formula of C11H16BrN5S. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a thiadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-1,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the thiadiazole ring: This involves the reaction of the pyrazole derivative with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.

    Introduction of the butyl group: The final step involves the alkylation of the thiadiazole ring with butyl bromide to obtain the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE include:

    5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N-isobutyl-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with an isobutyl group instead of a butyl group.

    1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: This compound has a similar pyrazole ring but with an ethanone group instead of the thiadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-bromo-1,5-dimethylpyrazol-3-yl)-N-butyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN5S/c1-4-5-6-13-11-15-14-10(18-11)9-8(12)7(2)17(3)16-9/h4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDKAALVQNHEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(S1)C2=NN(C(=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE
Reactant of Route 2
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE
Reactant of Route 3
Reactant of Route 3
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE
Reactant of Route 4
Reactant of Route 4
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE
Reactant of Route 5
Reactant of Route 5
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE
Reactant of Route 6
N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-BUTYLAMINE

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